molecular formula C22H19Cl2NO4 B3454462 1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate

1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B3454462
M. Wt: 432.3 g/mol
InChI Key: YFUCIESFSPPNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group attached to a 1,3-diphenoxypropan-2-yl moiety and a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 1,3-diphenoxypropan-2-ol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carbamates or phenyl derivatives.

Scientific Research Applications

1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl N-(2,3-dichlorophenyl)carbamate
  • Methyl N-(3,4-dichlorophenyl)carbamate

Comparison

1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate is unique due to its specific structural features, such as the presence of the 1,3-diphenoxypropan-2-yl moiety. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds. For example, the compound’s solubility, reactivity, and biological activity may differ significantly from those of other carbamates, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO4/c23-20-12-11-16(13-21(20)24)25-22(26)29-19(14-27-17-7-3-1-4-8-17)15-28-18-9-5-2-6-10-18/h1-13,19H,14-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUCIESFSPPNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
1,3-diphenoxypropan-2-yl N-(3,4-dichlorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.